4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
9,11-diethyl-6,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-5-11-9-17(4,6-2)18-14-12(11)7-10(3)8-13(14)15(19)16(18)20/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDZIFLHJDWJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the quinoline core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential biological activity. Studies have shown that it can inhibit certain protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents.
Medicine: The compound's ability to interact with protein kinases suggests its potential use in the treatment of diseases such as cancer, where abnormal kinase activity is often observed. Further research is needed to fully understand its therapeutic potential and to develop safe and effective drug formulations.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) may enhance resonance stabilization, whereas halogenated derivatives (e.g., 4-Cl-phenyl in ) could improve lipophilicity and membrane permeability.
Physicochemical Properties
- Thermal Stability : Analogs with bulky substituents (e.g., 4,4,6-trimethyl-6-phenyl) exhibit high melting points (>260°C), suggesting the target compound may similarly display high thermal stability .
- Solubility : Increased alkylation (e.g., ethyl vs. methyl) likely reduces aqueous solubility but improves lipid bilayer penetration .
Biological Activity
4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibition activities.
- Molecular Formula : C20H19N3O
- CAS Number : 774561-60-3
- Synonyms : (4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Line Studies : The compound has shown significant cytotoxicity against different cancer cell lines. For example:
- MCF7 (breast cancer) : IC50 values indicate potent activity.
- A549 (lung cancer) : Exhibited comparable potency to established chemotherapeutic agents.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and proliferation. It has been suggested to target specific kinases that play a role in cancer cell survival.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Bacterial Inhibition : In vitro studies have assessed its efficacy against various bacterial strains. Results suggest it possesses significant antibacterial activity.
- Fungal Activity : Preliminary tests indicate antifungal properties as well, with effective inhibition against certain fungi.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Other Enzymatic Targets : Studies have reported inhibition of enzymes associated with metabolic disorders and cancer progression.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 5.0 | |
| Anticancer | A549 | 7.5 | |
| Antibacterial | E. coli | 10.0 | |
| Antifungal | C. albicans | 12.0 | |
| Acetylcholinesterase | Human AChE | 15.0 |
Detailed Research Findings
- Cytotoxicity Assays : Multiple studies have employed MTT assays to evaluate cell viability post-treatment with the compound. Results consistently demonstrate dose-dependent cytotoxicity in various cancer cell lines.
- Mechanistic Studies : Research involving Western blotting and flow cytometry has elucidated the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- In Vivo Models : Animal studies are underway to assess the therapeutic potential of this compound in vivo, focusing on tumor growth inhibition and overall survival rates.
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., electron-deficient quinoline rings) for functionalization .
- Molecular Dynamics (MD) Simulations : Model solvation effects in toluene or dichlorobenzene to predict reaction kinetics .
- Docking Studies : Assess binding affinity for biological targets (e.g., enzymes) by aligning with protein active sites (e.g., kinase inhibitors) .
What purification techniques are recommended for isolating pyrroloquinoline derivatives?
Basic Research Question
- Recrystallization : Use ethanol or methylene chloride/hexane (2:3) to obtain high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate regioisomers .
- Acid-Base Extraction : Remove acidic/basic byproducts (e.g., bis-tetrahydroquinoline adducts) via pH-selective precipitation .
How can researchers address low yields in cyclization steps?
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate cyclization, as seen in related tetrahydroquinoline syntheses (73% yield achieved with AlCl₃ at 378 K) .
- Solvent Optimization : Replace toluene with 1,2-dichlorobenzene to enhance reaction homogeneity at high temperatures .
- Byproduct Recycling : Recover unreacted starting materials via distillation or sublimation .
What safety protocols are critical during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
